molecular formula C7H12FNO2 B15253305 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one

3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one

Cat. No.: B15253305
M. Wt: 161.17 g/mol
InChI Key: KAKYJVQBFGNROB-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the use of commercial aldehydes to construct polyfunctionalized 3-fluoropyrroles, which can then be converted to the desired pyrrolidinone .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fluorine atom and hydroxyl group allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and electrophilic reagents. For example, the oxidation of pyrrolidine derivatives can be achieved using specific oxidants and additives . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids or other oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a tool for studying biological processes. Its unique chemical properties make it suitable for use in various industrial applications, including the production of fine chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one include other pyrrolidinone derivatives, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share structural similarities but differ in their functional groups and chemical properties.

Uniqueness: What sets this compound apart from similar compounds is the presence of the fluorine atom and hydroxyl group, which confer unique reactivity and potential applications. These functional groups allow for selective functionalization and interaction with biological molecules, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

3-(3-fluoro-2-hydroxypropyl)pyrrolidin-2-one

InChI

InChI=1S/C7H12FNO2/c8-4-6(10)3-5-1-2-9-7(5)11/h5-6,10H,1-4H2,(H,9,11)

InChI Key

KAKYJVQBFGNROB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CC(CF)O

Origin of Product

United States

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